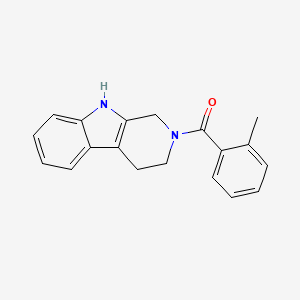

![molecular formula C14H15N3O3S B11545810 Ethyl (5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11545810.png)

Ethyl (5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-(5-{[(3-Methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetat ist eine organische Verbindung, die zur Klasse der Thiadiazole gehört. Thiadiazole sind heterocyclische Verbindungen, die einen fünfgliedrigen Ring mit zwei Stickstoffatomen und einem Schwefelatom enthalten.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-(5-{[(3-Methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetat beinhaltet typischerweise die Reaktion von 3-Methylbenzoylchlorid mit 5-Amino-1,3,4-thiadiazol-2-thiol in Gegenwart einer Base wie Triethylamin. Das resultierende Zwischenprodukt wird dann unter basischen Bedingungen mit Ethylchloraceatat verestert, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen in der Regel:

Temperatur: Raumtemperatur bis zum Rückfluss

Lösungsmittel: Dichlormethan oder Tetrahydrofuran

Katalysator/Base: Triethylamin oder Pyridin

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um Produkte mit hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen

Ethyl-(5-{[(3-Methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiadiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA)

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4)

Substitution: wässrige Natriumhydroxid (NaOH) oder Salzsäure (HCl)

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone

Reduktion: Alkohole

Substitution: Carbonsäuren

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als antimikrobielles und antifungizides Mittel.

Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Eigenschaften.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-(5-{[(3-Methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Pfaden. Die Verbindung kann die Aktivität bestimmter Enzyme oder Proteine hemmen, was zur Störung zellulärer Prozesse führt. So kann seine antimikrobielle Aktivität auf die Hemmung der bakteriellen Zellwandsynthese oder die Interferenz mit Stoffwechselwegen zurückzuführen sein.

Vorbereitungsmethoden

The synthesis of ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves the reaction of 3-methylbenzoic acid with thiosemicarbazide to form the intermediate 5-(3-methylbenzamido)-1,3,4-thiadiazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity .

Analyse Chemischer Reaktionen

ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells . It also disrupts the cell membrane integrity of microbes, resulting in their death . The pathways involved include the inhibition of protein kinases and the induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Ethyl-(5-{[(3-Methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetat kann mit anderen Thiadiazolderivaten verglichen werden, wie zum Beispiel:

2-Amino-5-ethyl-1,3,4-thiadiazol: Ähnliche Struktur, aber ohne die Ester- und 3-Methylphenylgruppen.

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-thiol: Enthält eine Thiolgruppe anstelle einer Estergruppe.

Eigenschaften

Molekularformel |

C14H15N3O3S |

|---|---|

Molekulargewicht |

305.35 g/mol |

IUPAC-Name |

ethyl 2-[5-[(3-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate |

InChI |

InChI=1S/C14H15N3O3S/c1-3-20-12(18)8-11-16-17-14(21-11)15-13(19)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,15,17,19) |

InChI-Schlüssel |

SVJILNVEXXSWQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11545743.png)

![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11545751.png)

![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide}](/img/structure/B11545752.png)

![2-(4-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11545758.png)

![2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11545760.png)

![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11545773.png)

![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545783.png)

![4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11545789.png)

![3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B11545806.png)

![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11545814.png)

![N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide](/img/structure/B11545815.png)